3-Chloro-3-(4-methylphenyl)methacrylaldehyde
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Overview
Description
3-Chloro-3-(4-methylphenyl)methacrylaldehyde is an organic compound with the molecular formula C11H11ClO It is characterized by the presence of a chloro group, a methylphenyl group, and an aldehyde group attached to a methacrylate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-(4-methylphenyl)methacrylaldehyde typically involves the reaction of 4-methylbenzaldehyde with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the final product. The reaction conditions often include controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as distillation and purification to ensure the desired purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-3-(4-methylphenyl)methacrylaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 3-Chloro-3-(4-methylphenyl)methacrylic acid.
Reduction: 3-Chloro-3-(4-methylphenyl)methacrylic alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-3-(4-methylphenyl)methacrylaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-3-(4-methylphenyl)methacrylaldehyde involves its reactivity with various biological and chemical targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to potential biological effects. The chloro group can also participate in substitution reactions, further modifying the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-methyl-3-(4-methylphenyl)propenal
- 2-Propenal, 3-chloro-2-methyl-3-(4-methylphenyl)
Uniqueness
3-Chloro-3-(4-methylphenyl)methacrylaldehyde is unique due to the combination of its chloro, methylphenyl, and aldehyde groups, which confer distinct reactivity and potential applications compared to similar compounds. Its specific structure allows for targeted chemical modifications and interactions, making it valuable in various research and industrial contexts.
Properties
CAS No. |
71209-67-1 |
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Molecular Formula |
C11H11ClO |
Molecular Weight |
194.66 g/mol |
IUPAC Name |
(Z)-3-chloro-2-methyl-3-(4-methylphenyl)prop-2-enal |
InChI |
InChI=1S/C11H11ClO/c1-8-3-5-10(6-4-8)11(12)9(2)7-13/h3-7H,1-2H3/b11-9- |
InChI Key |
MLERDVFIFKHLCJ-LUAWRHEFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C(\C)/C=O)/Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C(C)C=O)Cl |
Origin of Product |
United States |
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